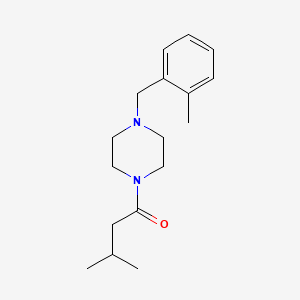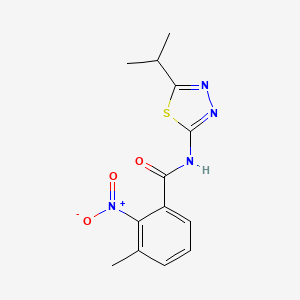![molecular formula C21H24N2O B5815756 N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide](/img/structure/B5815756.png)
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide, also known as WIN 55,212-2, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound was first synthesized in the early 1990s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 acts as a partial agonist at both the CB1 and CB2 receptors of the endocannabinoid system. This system plays a key role in regulating various physiological processes such as pain, inflammation, and mood. By binding to these receptors, N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 can modulate the activity of the endocannabinoid system and produce a range of effects.
Biochemical and Physiological Effects:
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been shown to produce a range of biochemical and physiological effects in animal models. These effects include analgesia, anti-inflammatory effects, neuroprotection, and modulation of neurotransmitter release. Additionally, N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been shown to produce effects on the cardiovascular system, such as vasodilation and hypotension.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 in lab experiments is that it has a well-established synthesis method and is widely available for purchase. Additionally, this compound has been extensively studied and its effects are well-documented in the scientific literature. However, one limitation of using N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 is that it can produce a range of effects depending on the dose and route of administration, which can make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2. One area of interest is the potential therapeutic applications of this compound in the treatment of pain, inflammation, and neurological disorders. Additionally, further research is needed to better understand the mechanism of action of N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 and how it produces its effects. Finally, there is a need for more research on the safety and toxicity of this compound, particularly in the context of potential therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 involves the reaction of indole-3-carboxaldehyde with 3-isopropenylphenylmagnesium bromide, followed by the addition of N-methyl-N-(1-methylethyl)amine. The resulting product is then treated with acetic anhydride to yield the final compound. This synthesis method has been well-established and is widely used in the production of N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 for research purposes.
Applications De Recherche Scientifique
N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, inflammation, and neurological disorders. This compound has been shown to have analgesic effects in animal models of acute and chronic pain, as well as anti-inflammatory effects in models of inflammation. Additionally, N-[1-(3-isopropenylphenyl)-1-methylethyl]-1-indolinecarboxamide 55,212-2 has been studied for its potential neuroprotective effects in models of neurological disorders such as Parkinson's disease and multiple sclerosis.
Propriétés
IUPAC Name |
N-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]-2,3-dihydroindole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O/c1-15(2)17-9-7-10-18(14-17)21(3,4)22-20(24)23-13-12-16-8-5-6-11-19(16)23/h5-11,14H,1,12-13H2,2-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIMJABORWWKHPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)N2CCC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-N-{4-[(4-methyl-1-piperazinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5815680.png)


![ethyl (2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-methyl-1,3-thiazol-5-yl)acetate](/img/structure/B5815696.png)


![2-[(4-ethyl-1-piperazinyl)methyl]-6-methoxyphenol](/img/structure/B5815729.png)



![N'-[1-(1-benzofuran-2-yl)ethylidene]-2-furohydrazide](/img/structure/B5815771.png)

